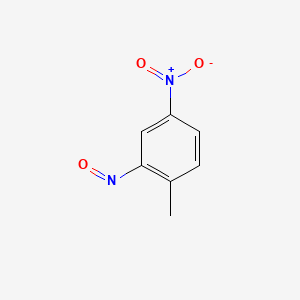

2-Nitroso-4-nitrotoluene

Description

Structure

3D Structure

Properties

CAS No. |

82414-02-6 |

|---|---|

Molecular Formula |

C7H6N2O3 |

Molecular Weight |

166.13 g/mol |

IUPAC Name |

1-methyl-4-nitro-2-nitrosobenzene |

InChI |

InChI=1S/C7H6N2O3/c1-5-2-3-6(9(11)12)4-7(5)8-10/h2-4H,1H3 |

InChI Key |

NOIZTWYRRJGHAL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])N=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Nitroso 4 Nitrotoluene and Analogous Systems

Precursor-Based Synthesis Strategies for Aromatic Nitroso Compounds

Traditional and widely practiced methods for synthesizing aromatic nitroso compounds rely on the transformation of suitable precursors, primarily through oxidation of aromatic amines and hydroxylamines, or the controlled reduction of nitroarenes. at.uaresearchgate.net

Oxidation of Aromatic Amines and Hydroxylamines to Nitrosoarenes

The oxidation of aromatic amines represents a direct route to nitrosoarenes. This transformation requires careful selection of oxidizing agents and reaction conditions to prevent over-oxidation to the corresponding nitro compounds or the formation of dimeric side products like azoxyarenes. at.uamdpi.com

A variety of oxidizing agents have been employed for this purpose. For instance, hydrogen peroxide in the presence of specific catalysts has shown to be effective. Molybdenum-based catalysts, such as a molybdenum acetylide oxo-peroxo complex, have demonstrated high selectivity for the formation of nitroso compounds from primary aromatic amines, with conversions up to 100% and selectivity for the nitroso product as high as 99%. researchgate.net The reaction temperature is a critical parameter, with lower temperatures generally favoring the formation of the nitrosoarene. mdpi.com

Selenium-catalyzed oxidations also provide a pathway to nitrosoarenes. In a joint catalytic system, selenium reagents and hydrogen peroxide can oxidize primary aromatic amines to their corresponding nitrosoarenes, which can then be used in situ for subsequent reactions. nih.gov Furthermore, surfactant-assisted oxidation using in situ-formed performic acid has been developed for the selective oxidation of aromatic amines. The use of a surfactant like cetyltrimethylammonium bromide (CTAB) can stabilize the intermediate nitroso compound and improve the selectivity towards the desired product. acs.org

The oxidation of N-arylhydroxylamines, which are themselves often derived from the partial reduction of nitroarenes, is another established method. Reagents such as ferric chloride (FeCl₃) or sodium dichromate (Na₂Cr₂O₇) in acidic media can effectively convert hydroxylamines to the corresponding nitroso compounds. at.ua

| Oxidant/Catalyst System | Substrate Type | Key Features |

| H₂O₂ / Molybdenum Acetylide Oxo-Peroxo Complex | Primary Aromatic Amines | High conversion (up to 100%) and selectivity (up to 99%) for nitroso compounds. researchgate.net |

| H₂O₂ / Selenium Reagents | Primary Aromatic Amines | Enables in situ generation of nitrosoarenes for subsequent reactions. nih.gov |

| Performic Acid (in situ) / CTAB | Aromatic Amines | Surfactant enhances selectivity by stabilizing the nitroso intermediate. acs.org |

| FeCl₃ or Na₂Cr₂O₇ / H₂SO₄ | N-Arylhydroxylamines | Classic method for oxidizing hydroxylamine (B1172632) precursors. at.ua |

Reduction of Nitroarenes to Nitrosoarenes via Controlled Pathways

The partial reduction of nitroarenes offers an alternative and frequently utilized route to nitrosoarenes. The primary challenge in this approach is to halt the reduction at the nitroso stage, as over-reduction to the amine is a common side reaction. nih.govuic.edu It is generally accepted that the reduction of nitroarenes to amines proceeds through the intermediate formation of nitrosoarenes. unimi.it

The synthesis of 2-Nitroso-4-nitrotoluene would conceptually involve the selective reduction of one of the two nitro groups in 2,4-dinitrotoluene (B133949) (2,4-DNT). The regioselectivity of this reduction is a critical factor. Studies on the reduction of dinitrotoluene isomers have shown that the relative positions of the nitro groups on the aromatic ring influence their reactivity. For instance, in the reduction of 2,4-DNT sorbed on graphite (B72142) or soot, the para and ortho nitro groups have an almost equal probability of being reduced, leading to a mixture of products. acs.org In contrast, reduction in homogeneous solution can exhibit different selectivities. acs.org Investigations into the selective reduction of unwanted DNT isomers from crude DNT have been conducted with the aim of purifying the desired isomers for industrial applications. dtic.mil

The choice of catalyst is paramount in achieving regioselective reduction of dinitrotoluenes. Heterogeneous catalytic hydrogenation is a widely used industrial process, for example, in the production of toluenediamine (TDA) from dinitrotoluene. mdpi.com Catalysts based on palladium (Pd) or platinum (Pt) supported on materials like carbon or metal oxides are commonly employed. mdpi.comgoogle.com The catalyst system can influence the reaction pathway and the distribution of intermediates. For example, zirconium oxide-supported platinum catalysts have been studied for the hydrogenation of DNT. mdpi.com

Transition metal complexes can also catalyze the reduction of nitroarenes. For instance, low-valent metal complexes of nickel, ruthenium, iron, and rhodium are capable of activating nitroarenes. unimi.it The mechanism often involves a single-electron transfer from the metal to the nitroarene. unimi.it Recent advances have also explored the use of organomagnesium and organozinc reagents for the reduction of nitroarenes. nih.gov

| Catalyst System | Support | Key Features |

| Palladium (Pd) | Carbon (C) | Commonly used for the hydrogenation of dinitrotoluene to toluenediamine, indicating its activity in reducing nitro groups. mdpi.com |

| Platinum (Pt) | Zirconium Oxide (ZrO₂) | Studied for the hydrogenation of dinitrotoluene, with catalyst loading and reduction temperature being key parameters. mdpi.com |

| Iron (Fe) filings / HCl | Not applicable | A classic method for the reduction of nitroarenes, though often leading to the amine. mdpi.com |

| Nickel (Ni) Bipyridyl Complexes | Not applicable | Can catalyze the reduction of a nitroarene to a nitrosoarene in the presence of a suitable reductant. nih.gov |

Modern Synthetic Approaches for Nitrosoarene Formation

In addition to classical methods, modern synthetic chemistry has introduced novel approaches for the formation of nitrosoarenes, often under milder conditions and with improved selectivity.

Photochemical Rearrangements of Aryl Imines to Nitrosoarenes

A contemporary and innovative method for the synthesis of nitrosoarenes involves the photochemical rearrangement of o-nitrophenylimines. nih.govnih.govacs.orgresearchgate.netscribd.com This approach utilizes a continuous flow process, which offers advantages such as uniform irradiation, enhanced photon transfer, and scalability. nih.gov

In this method, an o-nitrophenylimine is irradiated with a high-power LED lamp (e.g., at 365 nm) in a suitable solvent, such as trifluoroethanol (TFE). nih.govnih.gov The photochemical reaction triggers a rearrangement that results in the formation of a nitrosoarene. A notable feature of this process is that an underlying redox mechanism leads to the concurrent formation of a new amide group. nih.govacs.org This method has been shown to be robust, with high functional group tolerance and the ability to produce gram quantities of the nitroso species. nih.govresearchgate.net The formation of the nitroso moiety has been confirmed through comprehensive spectroscopic analysis, including X-ray crystallography. nih.govscribd.com

The proposed mechanism for this transformation can involve a sequence of formal [2+2] cycloaddition and cycloreversion reactions. nih.govacs.org This photochemical strategy represents a significant advancement in the synthesis of nitrosoarenes, providing access to these typically unstable intermediates in an efficient and controlled manner. nih.gov

| Reaction Type | Precursor | Key Conditions | Advantages |

| Photochemical Rearrangement | o-Nitrophenylimines | Continuous flow, 365 nm LED, Trifluoroethanol (TFE) solvent. nih.govnih.gov | Robust, high functional group tolerance, scalable, provides access to unstable nitroso species. nih.govresearchgate.net |

Nitrosation of Arylboron Compounds and Related Organometallics

The substitution of an organometallic species by a nitroso group represents an alternative to oxidation or reduction strategies. nih.gov Arylboron compounds, such as arylboronic acids and their derivatives, have emerged as particularly useful precursors due to their stability, low toxicity, and commercial availability. nih.govucm.es A mild and selective method for the ipso-nitrosation of organotrifluoroborates uses nitrosonium tetrafluoroborate (B81430) (NOBF₄) as the nitrosating agent, converting aryl- and heteroaryltrifluoroborates into the corresponding nitroso products in good to excellent yields. nih.gov This approach offers high regioselectivity that cannot be achieved by the direct nitrosation of arenes. nih.gov

In the context of nitrosation involving organometallic complexes, the choice of ligand can exert significant control over the reaction mechanism. Studies on the nitric oxide reactivity with copper(II) complexes have shown that the ligand architecture dictates the nitrosation pathway. nih.gov For example, a copper(II) complex with a macrocyclic tetradentate amine ligand was unreactive toward nitric oxide in acetonitrile (B52724) but underwent reduction and ligand nitrosation in methanol (B129727) in the presence of a base. nih.gov The proposed mechanism involves the initial attack of nitric oxide on a deprotonated amine of the ligand, followed by an electron transfer to the copper(II) center. nih.gov

In contrast, a complex with a non-macrocyclic ligand was reduced by nitric oxide directly in acetonitrile. nih.gov The pathway in this case is believed to involve the initial coordination of NO to the Cu(II) center, forming a transient [Cu(II)-NO] intermediate, followed by the migration of NO⁺ to the secondary amine sites on the ligand. nih.gov This demonstrates that the ligand framework—specifically its macrocyclic nature and the availability of amine protons—can control whether nitrosation proceeds via a deprotonation pathway or through a metal-nitrosyl intermediate.

A significant advantage of using arylboron compounds for nitrosoarene synthesis is the high degree of functional group tolerance. The transition-metal-free cross-coupling between nitrosoarenes and boronic acids is experimentally simple and tolerates a wide array of functional groups. nih.gov Similarly, the ipso-nitrosation of aryltrifluoroborates is compatible with substrates bearing both electron-donating and electron-withdrawing substituents. nih.gov This tolerance extends to sterically hindered substrates. nih.gov

Methods have been developed that allow for the selective nitrosation of arenes and heteroarenes under mild conditions, open to the air, and without the need for moisture protection. acs.org This robustness makes the synthesis accessible for a variety of complex molecules.

| Functional Group Class | Specific Examples |

|---|---|

| Halogens | -F, -Cl, -Br, -I |

| Oxygen-Containing Groups | -OMe, -OH (unprotected), Carbonyls, Esters |

| Nitrogen-Containing Groups | -NO₂, -NH (unprotected) |

| Other Groups | -CF₃, -CN, Alkyl groups (e.g., isopropyl) |

Flow Chemistry and Continuous Processing in Nitrosoarene Synthesis

Flow chemistry has become a transformative technology in organic synthesis, offering substantial advantages over traditional batch processing, particularly for reactions involving unstable or hazardous intermediates like nitrosoarenes. researchgate.netelveflow.com In a flow system, reagents are continuously pumped through a reactor, providing excellent control over reaction parameters such as temperature, pressure, and residence time, which leads to enhanced reproducibility. drugtargetreview.comchemistryviews.org

One of the primary benefits of employing flow chemistry for nitrosoarene synthesis is the significant enhancement in reproducibility and throughput. elveflow.comdrugtargetreview.com The superior mass and heat transfer in microreactors prevents the formation of hotspots and ensures uniform reaction conditions, leading to more consistent product quality compared to batch reactors. researchgate.netelveflow.com

For photochemical reactions, flow reactors offer uniform irradiation of the reaction mixture, which is difficult to achieve in larger-scale batch processes due to light absorption limitations. nih.govacs.org This leads to higher efficiency and cleaner reactions. The combination of photochemistry and flow processing has enabled the development of robust, high-throughput methods for synthesizing nitrosoarenes from o-nitrophenylimines. nih.govnih.gov These automated systems allow for the rapid screening of reaction conditions and can be scaled to produce gram quantities of the target compounds, demonstrating a high level of throughput and scalability that is challenging to attain with conventional batch methods. nih.govacs.org The contained nature of flow reactors also enhances safety when handling potentially hazardous nitroso compounds. researchgate.net

Control of Local Parameters for Optimized Yield and Selectivity

The successful synthesis of this compound hinges on carefully managing reaction conditions to favor the formation of the nitroso group while suppressing competing reaction pathways. The primary challenge lies in preventing over-reduction to hydroxylamine or amine derivatives, or over-oxidation to the corresponding dinitro compound. acs.orgat.ua The high reactivity of the target molecule necessitates precise control over several local parameters. nih.gov

Catalyst Selection and Promoters: In catalytic hydrogenation of 2,4-dinitrotoluene (2,4-DNT), this compound is a key intermediate. mdpi.commdpi.com The choice of catalyst is paramount for halting the reduction at the nitroso stage. Studies have employed catalysts such as palladium or platinum supported on chromium(IV) oxide nanowires. mdpi.com The addition of promoter elements can further enhance selectivity; for instance, calcium (Ca) has been found to improve the selectivity of the hydrogenation process, whereas iron (Fe) has the opposite effect. mdpi.com For synthesis via oxidation of anilines, molybdenum-based catalysts (e.g., MoO₃/KOH) with hydrogen peroxide as the oxidant have been utilized to prepare nitroso arenes in good yields. organic-chemistry.org

Temperature and Pressure: Temperature is a critical control parameter. For the oxidation of hydroxylamine precursors to nitroso compounds, reactions are often maintained at moderate temperatures of 40–45°C to minimize secondary reactions. google.com Conversely, selective reductions may require different thermal conditions, with some processes optimized at temperatures as high as 80°C. researchgate.net The monomer-dimer equilibrium of nitrosoarenes is also temperature-dependent, which can influence the reaction kinetics and product isolation. wikipedia.org In catalytic hydrogenation routes, hydrogen pressure is another key variable that directly influences the reaction rate. mdpi.com For the hydrogenation of 2,4-DNT over Pt/CrO₂ or Pd/CrO₂ catalysts, a hydrogen pressure of 20 bar has been effectively used. mdpi.com

Reagents, Solvents, and Additives: The choice of reagents and the reaction medium is crucial. Oxidation of anilines can lead to a variety of products, including hydroxylamines, azoxy, and azo compounds, in addition to the desired nitroso and nitro derivatives. acs.org Research has shown that the use of surfactants, such as cetyltrimethylammonium bromide (CTAB), can significantly improve selectivity. The surfactant is believed to stabilize the nitroso intermediate, preventing it from participating in side reactions that form azoxy compounds and thereby selectively favoring the formation of the nitro product. acs.org In reductive pathways, controlling the stoichiometry and addition rate of reducing agents like hydrazine (B178648) hydrate (B1144303) is essential for selective reduction. researchgate.net

The following table summarizes the influence of various parameters on the synthesis of nitroso-aromatic compounds, which are principles directly applicable to this compound.

Scalability Considerations for this compound Production

Transitioning the synthesis of a reactive intermediate like this compound from a laboratory setting to industrial production introduces significant challenges related to heat and mass transfer, process control, and safety.

Heat and Mass Transfer: Many of the synthetic reactions involved, such as oxidation or nitration, are highly exothermic. chem-soc.si On a large scale, the heat generated can be difficult to dissipate efficiently in traditional batch reactors. This can lead to localized temperature increases, or "hot spots," which can trigger runaway reactions, promote the formation of byproducts, and significantly lower the selectivity and yield of the desired product. chem-soc.si Similarly, ensuring efficient mixing (mass transfer) in large-volume reactors, especially those involving heterogeneous catalysts, is critical to maintain uniform reaction rates and prevent localized reagent concentrations that can negatively impact selectivity.

Advanced Reactor Technology: To overcome the limitations of batch processing, modern chemical manufacturing increasingly utilizes continuous-flow reactors. This technology has been demonstrated to be effective for related hazardous reactions like nitration and the synthesis of other nitrosoarenes. acs.orgrsc.org Continuous-flow systems offer several key advantages for scalability:

Superior Heat Transfer: Microreactors have a very high surface-area-to-volume ratio, allowing for near-instantaneous and highly efficient removal of reaction heat. This enables precise temperature control, preventing side reactions and improving safety. rsc.org

Enhanced Mass Transfer: The small channel dimensions in flow reactors ensure rapid mixing of reactants, leading to more consistent and reproducible reaction outcomes.

Improved Safety and Control: By processing only a small volume of material at any given time, the intrinsic risk of handling hazardous intermediates is significantly reduced. Flow chemistry allows for precise control over parameters like residence time, temperature, and stoichiometry, leading to higher yields and selectivity. acs.orgrsc.org

The feasibility of this approach has been demonstrated in the scaling of a mononitration process to a production capacity of 800 g h⁻¹, highlighting the potential for industrial implementation. rsc.org

Downstream Processing and Sustainability: Scalability also requires consideration of the entire process workflow, including product isolation and waste management. The inherent instability of this compound complicates its purification on a large scale. Methods such as crystallization or chromatography must be optimized for industrial throughput. Furthermore, a sustainable and economical process should incorporate the recycling of unreacted starting materials and solvents, a practice that has been successfully implemented in the large-scale synthesis of related compounds like 2-nitrobenzaldehyde. chem-soc.si

Elucidation of Reaction Mechanisms and Intrinsic Reactivity of 2 Nitroso 4 Nitrotoluene

Dimerization and Dissociation Equilibria of Aromatic C-Nitroso Compounds

Aromatic C-nitroso compounds are well-known for their capacity to reversibly dimerize into azodioxides. researchgate.net This equilibrium is a defining characteristic of this class of molecules and significantly influences their reactivity. researchgate.net The position of this equilibrium is sensitive to various factors, including temperature, concentration, and the solvent used. wikipedia.orgdigitellinc.com

Monomer-Dimer Interconversion in Solution and Solid State

In the solid state, most aromatic C-nitroso compounds exist predominantly as dimers, which are colorless or pale yellow. wikipedia.orgat.uafkit.hr However, in dilute solutions or at elevated temperatures, the equilibrium often shifts towards the monomeric form, which is typically blue or green. wikipedia.orgat.ua This monomer-dimer interplay is a dynamic process. at.ua For instance, the monomeric form of nitrosobenzene (B162901) can be obtained by sublimation onto a cold surface, where it appears as dark green crystals. wikipedia.org Over time, this metastable monomer dimerizes to form a pale yellow solid. wikipedia.org

Under cryogenic conditions, the interconversion can be controlled photochemically. UV irradiation can induce the dissociation of dimers into monomers, a process that can be reversed by subsequent irradiation with visible light or by warming. acs.org This "chemical switch" highlights the potential for these systems in areas like supramolecular self-assembly. acs.org

Thermodynamic and Kinetic Aspects of Azodioxide Formation and Rupture

The formation of the azodioxide dimer from two monomeric nitroso molecules is an exothermic process. researchgate.net The average bond energy of the nitrogen-nitrogen double bond in azodioxides is approximately 120 kJ·mol⁻¹. mdpi.com This relatively weak bond allows for the ready dissociation of the dimer back to the monomeric form, particularly in the gas phase and in solution. mdpi.com

The thermodynamics of dimerization are influenced by the substituents on the aromatic ring. While alkyl, alkenyl, or alkynyl derivatives show more pronounced stabilization of the dinitroso group, the effect is less significant in aromatic derivatives. researchgate.net For nitrosobenzene, the gas-phase dimerization enthalpy (ΔrH°) is -22.15 kJ·mol⁻¹ for the Z-isomer and -26.21 kJ·mol⁻¹ for the E-isomer. mdpi.com

Kinetically, the dimerization of monomers at low temperatures often leads to the Z-isomer under kinetic control. at.uafkit.hr At higher temperatures, the thermodynamically more stable E-isomer is favored. at.uafkit.hr The activation energy for the thermal Z-E interconversion of some m-halogenonitrosobenzene azodioxides in the crystal phase has been measured to be 126.2 ± 3.0 kJ·mol⁻¹. mdpi.com

Stereochemical Considerations in Dimerization (Z- and E-Isomers)

The dimerization of aromatic C-nitroso compounds results in the formation of azodioxides, which can exist as two stereoisomers: Z (cis) and E (trans). researchgate.netat.ua In the solid state, the E-isomer is generally more prevalent. researchgate.net However, in solution, the equilibrium often favors the Z-isomer, especially at lower temperatures. researchgate.net

The interconversion between the Z- and E-isomers is a two-step process involving dissociation into monomers followed by re-dimerization. mdpi.com Direct thermal unimolecular E-Z interconversion is generally forbidden by symmetry. mdpi.com The two isomers can be distinguished spectroscopically, for example, by their different IR absorption bands. at.uanih.gov The Z-dimers typically show absorptions in the regions of 1389-1397 cm⁻¹ and 1409 cm⁻¹, while E-dimers have their characteristic absorptions at different frequencies. at.ua

Heterogeneous Electron Transfer and Redox Chemistry of Nitrosoaromatics

The nitroso group is a redox-active functionality, and its electrochemical behavior provides valuable insights into the reactivity of nitrosoaromatics. The reduction of these compounds often proceeds through a series of electron and proton transfer steps, leading to various products.

Electrochemical Reduction Pathways of Nitroso Groups

The electrochemical reduction of aromatic nitro compounds can lead to the formation of nitroso intermediates. psu.edudtic.mil However, the nitroso group itself is readily reduced further, typically at a less negative potential than the parent nitro compound, making its isolation challenging. acs.org The reduction of nitrosobenzene, for example, can yield phenylhydroxylamine through a two-electron, two-proton process. uchile.clbohrium.com In aprotic media, the initial step is often a one-electron transfer to form a nitroso radical anion. bohrium.comresearchgate.net These radical anions can be unstable and may undergo further reactions, such as dimerization. researchgate.net

The specific reduction pathway and the final products are highly dependent on the reaction conditions, including the solvent, the presence of proton donors, and the electrode material. psu.eduacs.org

pH Dependence of Electron-Proton Transfer Mechanisms

The pH of the medium plays a crucial role in the electrochemical reduction of nitrosoaromatics by influencing the protonation steps that accompany the electron transfers. acs.orgresearchgate.net In protic media, the reduction potentials of nitroso compounds often shift to more negative values as the pH increases. uchile.cl This dependence indicates the involvement of protons in the reduction mechanism. uchile.cl

For instance, in the electrochemical reduction of some nitrosotoluene derivatives in protic media, a reversible two-electron wave is observed over a wide pH range, corresponding to the formation of the hydroxylamine (B1172632) derivative. researchgate.net The linear relationship between the peak potential and pH confirms the participation of protons in the rate-determining step. uchile.cl At different pH values, the mechanism can switch between stepwise and concerted electron-proton transfers. researchgate.net For example, the reduction of nitrosobenzene in the presence of weak to strong proton donors shows a change from a stepwise to a concerted pathway. researchgate.net The study of the pH dependence of these reactions is essential for understanding and controlling the reduction products of nitrosoaromatics. acs.orgresearchgate.net

Influence of Substituents on Reduction Potentials

The reduction potential of an aromatic nitroso compound is a critical parameter that dictates its reactivity in electron transfer processes. This potential is significantly modulated by the nature and position of substituents on the aromatic ring. In the case of 2-Nitroso-4-nitrotoluene, the benzene (B151609) ring is decorated with three substituents: a nitroso group (-NO), a nitro group (-NO₂), and a methyl group (-CH₃).

The nitro group at the para position is a powerful electron-withdrawing group, both through inductive and resonance effects. This withdrawal of electron density from the aromatic π-system makes the molecule more electron-deficient. Consequently, the reduction of the nitroso group (and the nitro group itself) becomes more thermodynamically favorable, resulting in a higher (less negative) reduction potential compared to unsubstituted nitrosobenzene. researchgate.net Studies on para-substituted nitrobenzenes have shown a proportional increase in one-electron reduction potentials with the electron-withdrawing capability of the substituents. researchgate.net

Conversely, the methyl group at the ortho position is a weak electron-donating group through an inductive effect and hyperconjugation. libretexts.org This electron donation slightly increases the electron density on the ring, which would tend to make the reduction less favorable, shifting the potential to a more negative value.

Table 1: Effect of Substituents on the One-Electron Reduction Potentials of Aromatic Nitro Compounds This table illustrates the general trends. Specific values for this compound are not readily available in the literature but can be inferred from these principles.

| Compound | Substituent (Position) | Electronic Effect | Impact on Reduction Potential (E°) |

|---|---|---|---|

| Nitrobenzene | -H (Reference) | - | Baseline |

| 4-Nitrotoluene | -CH₃ (para) | Weakly Electron-Donating | E° is more negative than nitrobenzene |

| 4-Chloronitrobenzene | -Cl (para) | Electron-Withdrawing (Inductive) | E° is less negative than nitrobenzene |

| 4-Nitrobenzaldehyde | -CHO (para) | Strongly Electron-Withdrawing | E° is significantly less negative than nitrobenzene |

| This compound | -NO₂ (para), -CH₃ (ortho) | Dominantly Strongly Electron-Withdrawing | E° is predicted to be significantly less negative |

Formation of Nitroxide Radicals and Related Species

Nitrosoarenes, including this compound, are well-known precursors for the formation of nitroxide radicals. These stable radical species are generated through various reaction pathways, most notably via addition reactions to unsaturated systems or through single-electron transfer processes.

One primary mechanism involves the reaction of a nitroso compound with an olefin. rsc.org This process can be initiated by a one-electron transfer from the carbon-carbon double bond of the olefin to the nitrogen-oxygen double bond of the nitrosoarene, resulting in the formation of a nitroxide radical. rsc.org The presence of electron-withdrawing groups on the nitrosoarene, such as the nitro group in this compound, enhances the electrophilicity of the nitroso moiety and can facilitate this electron transfer.

Nitrosoarenes can also act as efficient spin traps, reacting with transient carbon-centered radicals to form stable nitroxide radicals. For instance, photoredox-catalyzed methods can generate nucleophilic carbon-centered radicals from sources like carboxylic acids, which are then trapped by nitrosoarenes to yield aryl hydroxylamines, with nitroxide radicals as key intermediates. manchester.ac.uk

Furthermore, recent research has shown that nitrosoarenes can react with other reactive species, such as boraalkenes, in a process analogous to the nitroso ene reaction, to generate novel boryl-nitroxide radicals. rsc.org These reactions highlight the versatility of the nitroso group in radical chemistry. The specific reactivity of this compound in these contexts would be influenced by the electronic landscape created by the nitro and methyl substituents, but it is expected to readily participate in reactions leading to nitroxide radical formation.

Electrophilic and Nucleophilic Reactivity of the Nitroso Moiety

Role as Electrophile and Nucleophile in Organic Transformations

The nitroso moiety (-N=O) in this compound imparts a rich and dualistic reactivity, allowing it to function as both an electrophile and, under certain conditions, a nucleophile. Nitrosoarenes are recognized as highly valuable and reactive building blocks in organic synthesis. researchgate.netrsc.org

Electrophilic Character: The primary reactivity of the nitroso group is electrophilic. Isoelectronic with a carbonyl group, the nitrogen atom of the nitroso moiety is electron-deficient and susceptible to attack by nucleophiles. acs.org This electrophilicity is significantly enhanced in this compound by the strong electron-withdrawing effect of the para-nitro group, which further depletes electron density from the nitroso nitrogen. Consequently, it readily reacts with a wide range of nucleophiles, including amines, carbanions, and organometallic reagents. acs.orgrsc.org

Nucleophilic Character: While less common, the oxygen atom of the nitroso group possesses lone pairs of electrons and can exhibit nucleophilic character, particularly in reactions with strong electrophiles. However, the dominant role of this compound in organic transformations is overwhelmingly that of an electrophile at the nitrogen center.

Substituent Effects on Electrophilic Aromatic Substitution (e.g., Ortho/Para Directing Deactivation)

Further electrophilic aromatic substitution (EAS) on the ring of this compound is governed by the combined directing and activating/deactivating effects of the existing substituents (-NO, -NO₂, -CH₃).

Nitroso (-NO) and Nitro (-NO₂) Groups: Both the nitroso and nitro groups are powerful deactivating groups. minia.edu.egmasterorganicchemistry.com They strongly withdraw electron density from the benzene ring through both inductive and resonance effects, making the ring significantly less nucleophilic and thus less reactive towards electrophiles. minia.edu.egmasterorganicchemistry.com Both are classified as meta-directing groups, meaning they direct incoming electrophiles to the positions meta to themselves. pitt.edu

Methyl (-CH₃) Group: The methyl group is a weakly activating group that donates electron density via an inductive effect and hyperconjugation. libretexts.org It is an ortho, para-directing group. libretexts.org

In this compound, the positions on the ring are influenced as follows:

Position 3: Ortho to the -CH₃ group (activated) and meta to the -NO₂ group (deactivated).

Position 5: Para to the -CH₃ group (activated), ortho to the -NO₂ group (deactivated), and meta to the -NO group (deactivated).

Position 6: Ortho to the -NO group (deactivated).

Table 2: Summary of Substituent Effects on Electrophilic Aromatic Substitution for this compound

| Substituent | Position | Type | Reactivity Effect | Directing Influence |

|---|---|---|---|---|

| -NO | 2 | Electron-Withdrawing | Strongly Deactivating | Ortho, Para (directs to 3, 5, 6) |

| -CH₃ | 1 | Electron-Donating | Weakly Activating | Ortho, Para (directs to 2, 4, 6) |

| -NO₂ | 4 | Electron-Withdrawing | Strongly Deactivating | Meta (directs to 2, 6) |

Nucleophilic Attack on the Nitroso Group in Substituted Arenes

As established, the nitrogen atom of the nitroso group in substituted arenes is electrophilic and is the primary site for nucleophilic attack. acs.org The reactivity towards nucleophiles is highly dependent on the electronic nature of the other substituents on the aromatic ring. rsc.org

In this compound, the presence of the para-nitro group dramatically increases the electrophilicity of the nitroso nitrogen. This makes the compound highly susceptible to addition by a wide array of nucleophiles. For example, secondary amines can react with nitrosoarenes to form intermediates analogous to hemiaminals. acs.org Stronger nucleophiles, such as organometallic reagents or carbanions, will also readily add to the nitroso group.

It is also important to consider nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a leaving group on the aromatic ring. The nitroso group, much like a nitro group, is a very strong activating group for SNAr reactions, stabilizing the negatively charged Meisenheimer complex intermediate. d-nb.infothieme-connect.com It directs substitution to the ortho and para positions. thieme-connect.com In this compound, the positions ortho (position 3) and para (position 5) to the nitroso group are activated towards nucleophilic attack, should a suitable leaving group be present at one of these positions.

Radical Chemistry and Cascade Reactions Involving Nitrosoarenes

The field of radical chemistry involving nitrosoarenes has expanded significantly, establishing them as potent reaction partners for constructing complex molecules. researchgate.netrsc.org Their rich reactivity allows them to participate in a variety of radical transformations, including additions and cascade reactions. researchgate.net

Radical Trapping: Nitrosoarenes are excellent traps for carbon-centered radicals, a property that is exploited in synthesis to form C-N bonds. manchester.ac.uk The reaction of a radical with the nitroso group typically generates a stable nitroxide radical, which can be further transformed. This compound, with its electrophilic nitroso group, would be an effective substrate for such radical trapping reactions.

Cascade Reactions: Nitrosoarenes are key components in numerous cascade reactions, which involve a sequence of intramolecular or intermolecular transformations initiated by a single event, often leading to the rapid assembly of complex heterocyclic structures. rsc.orgnih.gov These cascades can proceed through diradical intermediates. nih.govresearchgate.net For example, cascade cyclizations between nitrosoarenes and molecules like allenynes have been developed, affording N,O-functionalized polycyclic products. nih.govrsc.org The specific reaction pathways and the resulting molecular architecture are highly dependent on the structure of the nitrosoarene and the reaction partner. The substitution pattern of this compound would influence the stability of any radical intermediates and the regioselectivity of the cascade process, offering a handle to tune the reaction outcome. These radical-based methods provide a powerful alternative to traditional ionic pathways for synthesizing sterically hindered amines and valuable N-heterocycles. researchgate.netrsc.org

Homolytic Bond Cleavage of C-NO Bonds

The carbon-nitroso (C-NO) bond is known to be relatively weak and susceptible to homolytic cleavage, a process that generates a carbon-centered radical and a nitric oxide radical (•NO). This reactivity is a cornerstone of the radical chemistry of nitrosoarenes.

The homolytic cleavage of the C-NO bond in this compound can be initiated by thermal or photochemical stimuli. This process results in the formation of the 4-nitro-2-methylphenyl radical and nitric oxide.

Table 1: Estimated Bond Dissociation Energies of Related Compounds

| Compound | Bond | Bond Dissociation Energy (kcal/mol) | Method |

| p-Nitrotoluene | C-NO₂ | 78.2 ± 5.1 | Experimental polyu.edu.hk |

| m-Nitrotoluene | C-NO₂ | 75.9 ± 4.4 | Experimental polyu.edu.hk |

| o-Nitrotoluene | C-NO₂ | 75.2 ± 3.9 | Experimental polyu.edu.hk |

| Nitrosobenzene | C-NO | ~51.5 | Typical Value |

This table presents data for related compounds to infer the reactivity of this compound.

The generated 4-nitro-2-methylphenyl radical is a reactive intermediate that can participate in various subsequent reactions, a topic that is central to the discussion in the following sections.

Radical Additions and Multi-Component Reactions

The nitroso group of this compound is an excellent radical scavenger. It can readily trap a wide variety of carbon- and heteroatom-centered radicals to form stable nitroxide radicals. This property makes nitroso compounds valuable tools in the study of radical reaction mechanisms and as synthetic intermediates.

In the context of this compound, the addition of a radical (R•) to the nitrogen atom of the nitroso group yields a nitroxide radical. The stability of this nitroxide is influenced by the steric and electronic properties of the parent molecule and the trapped radical.

Furthermore, this compound can participate in multicomponent reactions (MCRs), which are convergent chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. acs.orgfrontiersin.org In many MCRs involving nitroaromatics, the corresponding nitroso derivative is a key intermediate. For example, the reduction of a nitroarene to a nitrosoarene in situ can be followed by a cascade of reactions with other components. acs.org

One relevant pathway is the enzymatic reduction of 2,4-dinitrotoluene (B133949) (DNT). Studies have shown that nitroreductases can reduce the 4-nitro group of DNT to a nitroso group, yielding this compound as an intermediate. nih.govoup.com This enzymatic transformation highlights the biological relevance of this compound and its potential to be formed in environmental and biological systems. The resulting this compound can then undergo further reactions, such as condensation or dimerization. nih.gov

Table 2: Potential Radical Addition and Multicomponent Reactions

| Reaction Type | Reactants | Key Intermediate | Product Type |

| Radical Addition | This compound, Alkyl Radical (R•) | Nitroxide Radical | Substituted Hydroxylamine |

| Multicomponent Reaction | 2,4-Dinitrotoluene, Reducing Agent, Nucleophile | This compound | Complex Heterocycles |

| Enzymatic Reduction | 2,4-Dinitrotoluene, Nitroreductase, NADPH | This compound | 4-Amino-2-nitrotoluene |

This table outlines potential reactions based on the known reactivity of nitrosoarenes.

The ability of the nitroso group to act as a linchpin in radical and multicomponent reactions underscores the synthetic potential of this compound.

Photoredox Catalysis in Nitrosoarene Transformations

Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of reactive intermediates under mild conditions using visible light. Nitrosoarenes and their nitroarene precursors are excellent candidates for photoredox-catalyzed transformations.

In a typical photoredox cycle involving a nitroarene, a photocatalyst, upon excitation by light, can reduce the nitro group to a nitroso group. qut.edu.authieme-connect.com This in-situ generation of the nitrosoarene circumvents the often-challenging synthesis and isolation of these reactive species. The generated nitrosoarene can then participate in a variety of subsequent reactions, such as cycloadditions or couplings.

For this compound, while specific photoredox catalytic studies are not extensively documented, its reactivity can be inferred from general principles. A photoredox catalyst could facilitate single-electron transfer to the nitroso or nitro group, generating radical anions that can undergo further transformations. nih.govnih.gov For instance, a photoredox-mediated process could initiate the homolytic cleavage of the C-NO bond, as discussed in section 3.4.1, or promote its participation in radical-polar crossover reactions.

A plausible photoredox catalytic cycle involving this compound could involve the following steps:

Excitation of a photocatalyst (PC) by visible light to its excited state (PC*).

Single-electron transfer (SET) from a sacrificial electron donor to PC*, generating a reduced photocatalyst (PC•⁻).

SET from PC•⁻ to this compound, forming its radical anion.

The radical anion can then undergo various reactions, such as fragmentation or reaction with an electrophile.

Alternatively, the excited photocatalyst could act as an oxidant, abstracting an electron from a suitable substrate to generate a radical cation, which could then react with this compound.

Table 3: Plausible Photoredox Catalytic Transformations

| Photocatalyst Type | Role of this compound | Potential Reaction |

| Reductive Quenching Cycle | Electron Acceptor | Formation of radical anion, subsequent C-N bond formation |

| Oxidative Quenching Cycle | Radical Trap | Trapping of photogenerated radicals |

This table illustrates potential roles of this compound in photoredox catalysis based on general principles.

The exploration of photoredox catalysis in the context of this compound holds promise for the development of novel and efficient synthetic methodologies.

Computational and Theoretical Investigations of 2 Nitroso 4 Nitrotoluene

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations offer a powerful lens through which to examine the intricacies of molecular systems. For a molecule like 2-Nitroso-4-nitrotoluene, these methods provide insights that are often difficult to obtain through experimental means alone.

The foundational step in the computational study of any molecule is the determination of its most stable three-dimensional structure, a process known as geometry optimization. For this purpose, Density Functional Theory (DFT) and ab initio methods are the tools of choice.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. nih.gov While highly accurate, their computational cost can be substantial for larger molecules.

Density Functional Theory (DFT) has emerged as a widely used and effective alternative, offering a favorable balance between accuracy and computational expense. researchgate.net DFT methods, with functionals like B3LYP, are adept at accounting for electron correlation, which is crucial for molecules with complex electronic structures like this compound. nih.govresearchgate.netresearchgate.net The choice of basis set, such as the 6-311++G(d,p) basis set, is also critical as it defines the set of functions used to build the molecular orbitals. researchgate.net

For this compound, geometry optimization would involve calculating the electronic energy at various atomic arrangements until a minimum energy conformation is found. This would provide key structural parameters such as bond lengths, bond angles, and dihedral angles. The planarity of the nitro group and the orientation of the nitroso group relative to the benzene (B151609) ring are of particular interest.

Table 1: Illustrative Optimized Geometrical Parameters of a Substituted Toluene Derivative (4-nitrotoluene) using DFT

| Parameter | Bond Length (Å) / Angle (°) |

| C-N (nitro) | 1.47 |

| N-O (nitro) | 1.23 |

| C-C (ring avg.) | 1.39 |

| C-H (methyl) | 1.09 |

| C-C-N (angle) | 119.0 |

| O-N-O (angle) | 123.0 |

Note: This table is illustrative and based on data for 4-nitrotoluene. A specific computational study on this compound would be required for its precise geometrical parameters.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. researchgate.net

In this compound, the electron-withdrawing nature of both the nitro and nitroso groups is expected to significantly lower the energy of the LUMO, making the molecule a good electrophile. The HOMO, in contrast, would likely be a π-orbital of the benzene ring, with some contribution from the functional groups. A smaller HOMO-LUMO gap would suggest higher reactivity. researchgate.net Computational methods can precisely calculate the energies of these orbitals and visualize their spatial distribution, indicating the most probable sites for nucleophilic and electrophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Related Nitroaromatic Compound (2-amino-4-nitrotoluene)

| Molecular Orbital | Energy (eV) |

| HOMO | -5.56 |

| LUMO | -2.21 |

| HOMO-LUMO Gap | 3.35 |

Note: This data is for 2-amino-4-nitrotoluene and serves as an example. researchgate.net The actual values for this compound would differ.

The nitro and nitroso groups are powerful electron-withdrawing groups that exert their influence through both inductive and resonance effects. This significantly polarizes the molecule. Computational methods, through techniques like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, can quantify the partial atomic charges on each atom. researchgate.net

In this compound, a significant positive charge is expected on the nitrogen atoms of both the nitro and nitroso groups, with a corresponding negative charge on the oxygen atoms. The aromatic ring will also be polarized, with the carbon atoms attached to the electron-withdrawing groups becoming more electrophilic. The methyl group, being a weak electron-donating group, will have a comparatively smaller electronic impact. Understanding this charge distribution is crucial for predicting the molecule's interaction with other polar molecules and its behavior in chemical reactions.

Potential Energy Surfaces and Reaction Pathway Elucidation

Computational chemistry is not limited to static molecules; it can also be used to explore the dynamic processes of chemical reactions. By mapping the potential energy surface (PES), chemists can identify transition states and calculate activation barriers, providing deep insights into reaction mechanisms.

A characteristic reaction of C-nitroso compounds is their tendency to dimerize to form azodioxy dimers. rsc.orgmdpi.com This process involves the formation of a new bond between the nitrogen atoms of two monomer units. Computational modeling can elucidate the thermodynamics and kinetics of this dimerization.

The potential energy surface for the dimerization of this compound would be explored by calculating the energy of the system as two monomers approach each other. This would allow for the identification of the transition state for dimerization and the calculation of the associated activation energy. Conversely, the dissociation of the dimer back to the monomers can also be modeled to determine the dissociation energy. These calculations are vital for understanding the stability of this compound and its propensity to exist in a monomeric or dimeric form under various conditions.

Substituted nitrotoluenes can undergo fascinating intramolecular rearrangements. A well-studied example is the conversion of 2-nitrotoluene (B74249) to 2-nitrosobenzyl alcohol. researchgate.netfigshare.com Computational studies have been instrumental in mapping the complex potential energy surface for this transformation, identifying key intermediates and transition states. researchgate.netfigshare.com

For this compound, computational methods could be employed to explore analogous intramolecular rearrangements. For instance, a hydrogen atom transfer from the methyl group to one of the oxygen atoms of the nitroso or nitro group could initiate a cascade of reactions leading to various isomeric structures. By calculating the activation barriers for these potential pathways, it is possible to predict the most likely rearrangement products and the conditions under which such transformations might occur. For example, the transformation of a nitrotoluene to a nitrosobenzyl alcohol has been shown to have a significant activation energy, indicating that such a rearrangement would not be spontaneous under normal conditions. researchgate.netfigshare.com

Table 3: Illustrative Calculated Activation Energies for the Rearrangement of 2-Nitrotoluene to 2-Nitrosobenzyl Alcohol

| Reaction Step | Activation Energy (kcal/mol) |

| 2-nitrotoluene → aci-isomer | ~10 |

| aci-isomer 1,3-H shift | ~20 |

| Overall activation energy | ~52 |

Note: This data is for the rearrangement of 2-nitrotoluene and is provided for illustrative purposes. researchgate.netfigshare.com The specific pathways and activation energies for this compound would require dedicated computational investigation.

Prediction of Spectroscopic Parameters and Their Correlation with Structure

Computational chemistry provides powerful tools for predicting the solid-state Nuclear Magnetic Resonance (NMR) parameters of this compound, offering insights into its electronic structure and intermolecular interactions. The ¹⁷O and ¹⁵N nuclei are particularly informative due to their direct involvement in the nitroso (–N=O) and nitro (–NO₂) functional groups.

Solid-state NMR spectra of quadrupolar nuclei like ¹⁷O (spin I = 5/2) and ¹⁴N (spin I = 1), or spin-1/2 nuclei like ¹⁵N in anisotropic environments, are characterized by chemical shift anisotropy (CSA). The CSA describes the orientation-dependence of the nuclear shielding and provides detailed information about the local electronic environment. For nitroso and nitro compounds, the CSA values are typically large due to the asymmetric electronic distribution around the nitrogen and oxygen atoms. nih.govox.ac.uk

Quantum chemical calculations, primarily using Density Functional Theory (DFT), can accurately predict ¹⁷O and ¹⁵N chemical shift tensors. nih.govacs.org For S-nitrosothiols (RSNO), which are structurally related to nitrosoaromatics, solid-state NMR studies have revealed large ¹⁵N and ¹⁷O CSAs. nih.gov Computational analyses have successfully identified the specific molecular orbitals (MOs), such as the n→π* transitions involving the lone pairs on oxygen and the N=O bond, that are responsible for these large anisotropies. nih.gov

For this compound, one would expect distinct CSA tensors for the nitroso and nitro groups. The ¹⁷O NMR of the nitroso group is anticipated to show a very large CSA span, reflecting the double-bond character and the presence of lone-pair electrons on the oxygen atom. The nitro group oxygens would also exhibit significant, but different, CSA values. Similarly, the ¹⁵N chemical shifts for the two nitrogen environments would be distinct. DFT calculations on model systems can predict these tensor elements (δ₁₁, δ₂₂, δ₃₃) and the isotropic chemical shift (δ_iso_). These predicted values can then be correlated with experimental data to validate the computed molecular geometry and electronic structure. nih.gov

Table 1: Illustrative Predicted NMR Parameters for Nitrosoaromatic-type Moieties Note: These are representative values based on studies of related compounds and are intended for illustrative purposes. Actual values for this compound would require specific calculations.

| Nucleus | Functional Group | Predicted δiso (ppm) Range | Predicted CSA Span (Ω) (ppm) Range |

|---|---|---|---|

| ¹⁵N | Nitroso (Ar-NO) | 600 - 800 | 1000 - 1500 |

| ¹⁵N | Nitro (Ar-NO₂) | 350 - 450 | 400 - 600 |

| ¹⁷O | Nitroso (Ar-N=O ) | 900 - 1200 | 1500 - 2000 |

| ¹⁷O | Nitro (Ar-NO ₂) | 400 - 600 | 700 - 1000 |

For quadrupolar nuclei like ¹⁷O and ¹⁴N, the interaction of the nuclear electric quadrupole moment with the local electric field gradient (EFG) at the nucleus provides critical structural information. The EFG is a tensor that describes the deviation from spherical symmetry of the electron charge distribution around the nucleus. This interaction is quantified by the quadrupole coupling constant (QCC) and an asymmetry parameter (η).

First-principles calculations, particularly DFT methods, are widely used to compute the EFG tensor at specific nuclear sites. acs.orgacs.org The accuracy of these predictions is sensitive to the chosen computational level of theory (functional and basis set) and the molecular geometry used. nih.govacs.org For reliable results, calculations often employ crystal structures or geometry-optimized molecular clusters that account for intermolecular interactions, such as hydrogen bonding or crystal packing forces. acs.org

Studies on amides and other oxygen-containing compounds have shown that DFT calculations can predict ¹⁷O QCCs with errors often less than 10%. nih.govacs.org The orientation of the principal components of the EFG tensor relative to the molecular frame is also determined, providing a detailed picture of the electronic environment. For a nitroso group, the largest component of the ¹⁷O EFG tensor is typically found to be in the molecular plane, perpendicular to the N=O bond axis. acs.org

Computational prediction of these quadrupole coupling tensors for this compound would allow for a direct comparison with experimental data from techniques like pure Nuclear Quadrupole Resonance (NQR) or the analysis of quadrupolar effects in solid-state NMR spectra. Such a comparison serves as a stringent test of the quality of the calculated wavefunction and provides deep insights into the bonding and electronic structure of the nitroso and nitro functionalities.

Solvent Effects and Environmental Influences on Reactivity Modeling

The chemical reactivity of a molecule like this compound can be significantly influenced by its environment, particularly the solvent. Computational chemistry models these effects using two main approaches: implicit and explicit solvent models. nih.gov

Implicit solvent models , also known as continuum models (e.g., Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD)), represent the solvent as a continuous dielectric medium. mdpi.com The solute molecule is placed in a cavity within this continuum, and the model accounts for bulk electrostatic effects of the solvent. These models are computationally efficient and are widely used to estimate solvation free energies and to study reactions in solution. nih.govmdpi.com However, a primary shortcoming is their inability to capture specific, short-range chemical interactions between the solute and individual solvent molecules, such as hydrogen bonding. frontiersin.org

Explicit solvent models treat individual solvent molecules as part of the quantum mechanical system. This can be done at various levels of theory. In fully explicit models, both the solute and a number of surrounding solvent molecules are treated with quantum mechanics (QM), which is computationally very expensive. A more common and feasible approach is the use of hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) models. chemrxiv.org In a QM/MM simulation, the solute and perhaps the first solvation shell are treated with a high-level QM method, while the rest of the solvent molecules are treated with a less computationally demanding MM force field. chemrxiv.org This approach allows for the explicit modeling of specific solute-solvent interactions, which can be crucial for accurately describing reaction mechanisms, transition states, and energy barriers. nih.govfrontiersin.org

For this compound, studying its reactions in a biological context (i.e., in water) would benefit from models that can describe specific hydrogen bonds between water and the polar nitroso and nitro groups. While implicit models can provide a good first approximation, explicit or QM/MM models are often necessary to achieve higher accuracy, especially when such interactions play a key role in stabilizing reactants, intermediates, or transition states. nih.gov

Table 2: Comparison of Implicit and Explicit Solvent Models

| Feature | Implicit (Continuum) Models | Explicit Solvent Models (e.g., QM/MM) |

|---|---|---|

| Solvent Representation | Continuous dielectric medium | Individual solvent molecules |

| Computational Cost | Low to moderate | High |

| Key Advantage | Efficiency, good for bulk electrostatics | Accurately models specific interactions (e.g., H-bonds) |

| Key Disadvantage | Fails to capture specific solute-solvent interactions | Computationally demanding, requires sampling |

| Typical Application | Initial screening, solvation free energy estimates | Detailed reaction mechanism studies, enzyme kinetics |

The pH of the surrounding medium can drastically alter the reaction pathways of nitroso compounds. Theoretical and computational methods are invaluable for probing these effects at a molecular level. The influence of pH is primarily modeled by considering the different protonation states of the reactants and key intermediates. nih.govoup.com

Furthermore, the reactive species itself might be generated in a pH-dependent manner. Theoretical calculations have shown that in acidic aqueous solutions (pH < 3.5), inorganic nitrite (B80452) can form the highly reactive nitrosonium ion (NO⁺). oup.comoup.com This species is a potent electrophile that can react with electron-rich aromatic compounds. oup.comoup.com Computational models can be used to map the potential energy surface for the reaction of NO⁺ with a substrate, versus the reaction with other potential nitrosating agents present at different pH values (e.g., nitrous acid, HONO). ccsnorway.com

For this compound, theoretical studies could investigate the protonation of the nitroso or nitro group oxygens under strongly acidic conditions, and how this might alter its electrophilicity and subsequent reaction mechanisms. By calculating the energies of different protonated species and the barriers for their reactions, computational chemistry can provide a detailed, atomistic understanding of how environmental pH dictates the fate and reactivity of this compound.

Advanced Analytical Techniques for Characterization and Mechanistic Studies of 2 Nitroso 4 Nitrotoluene

Mass Spectrometry (MS) Techniques for Complex Nitrosoaromatic Systems

Mass spectrometry has become an indispensable tool for the analysis of nitrosoaromatic compounds due to its high sensitivity and selectivity. Various MS-based methods are employed to tackle the challenges associated with the detection of these molecules.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful system for the trace analysis of nitroaromatic compounds and their metabolites. researchgate.net However, neutral nitroaromatic compounds, such as 2-Nitroso-4-nitrotoluene, often exhibit poor ionization efficiency, making direct analysis challenging. researchgate.netrsc.org To overcome this limitation, chemical derivatization is frequently employed to introduce an ionizable functional group, thereby enhancing detection sensitivity. researchgate.net A common strategy involves the reduction of the nitroaromatic or nitrosoaromatic compound to its corresponding ionizable aromatic amine, which can then be readily detected by LC-MS. researchgate.netrsc.orgrsc.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which aids in the confident identification of unknown metabolites and intermediates by enabling the determination of their elemental composition. LC-MS/MS methods have been successfully developed for the rapid determination of various nitroaromatic compounds (NACs) in environmental and biological samples, achieving low limits of quantification (LOQ). nih.gov For instance, a direct injection LC-MS/MS method for ten different NACs reported LOQs in the range of 0.092–0.52 ng/mL. nih.gov Such methods are crucial for studying the formation and fate of this compound in various chemical and biological systems.

Table 1: Performance of a Representative LC-MS/MS Method for Nitroaromatic Compound Analysis

| Parameter | Value | Reference |

|---|---|---|

| Technique | Direct Injection LC-MS/MS | nih.gov |

| Analytes | 10 Nitroaromatic Compounds | nih.gov |

| Limit of Quantification (LOQ) | 0.092–0.52 ng/mL | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile organic compounds. While many nitroaromatic compounds are non-volatile, limiting the application of GC, certain intermediates and derivatives can be analyzed effectively. researchgate.netrsc.org GC-MS has been instrumental in identifying intermediates in the hydrogenation of dinitrotoluenes. mdpi.com For example, during the catalytic hydrogenation of 2,4-dinitrotoluene (B133949) (DNT), nitroso-nitrotoluene species are formed as initial intermediates. mdpi.com

The use of GC-MS allows for the separation and identification of various isomers and reaction by-products from complex mixtures. researchgate.netbibliotekanauki.pl The mass spectra obtained provide characteristic fragmentation patterns that serve as fingerprints for compound identification, often aided by comparison with spectral libraries like the NIST Mass Spectral Library. mdpi.com In mechanistic studies of DNT reduction, GC-MS analysis of the reaction mixture has confirmed the presence of semi-hydrogenated intermediates and various side-products, providing a detailed picture of the reaction pathway. mdpi.com

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal or no preparation. nih.govnih.govgetenviropass.com This high-throughput capability makes DART-MS an excellent tool for the rapid screening of reaction mixtures or environmental samples for the presence of target compounds like this compound. nih.govresearchgate.net

The DART source generates a stream of heated, excited-state gas (typically helium or nitrogen) that ionizes molecules on or near a surface. getenviropass.com This process allows for the direct analysis of solids and liquids. nih.gov The technique has proven suitable for the determination of N-nitrosamines in various matrices, demonstrating good linearity, precision, and accuracy. nih.gov Given its success with related compounds, DART-MS represents a promising alternative method for the fast and efficient screening of complex systems for nitrosoaromatic intermediates, aligning with the principles of green chemistry due to reduced solvent usage and sample preparation. nih.govnih.gov

Table 2: Advantages of DART-MS for Rapid Screening

| Feature | Description | Reference |

|---|---|---|

| Speed | High-throughput capability allows for rapid analysis of many samples. | nih.govnih.gov |

| Simplicity | Requires minimal to no sample preparation, reducing complexity and potential for contamination. | nih.govgetenviropass.comnist.gov |

| Versatility | Can analyze samples directly in solid or liquid form in an open-air environment. | nih.govgetenviropass.com |

| Green Chemistry | Reduces the need for solvents and extensive extraction steps. | nih.govnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of molecules in both solution and the solid state. It provides definitive information on the connectivity and three-dimensional structure of compounds like this compound.

Proton (¹H) and Carbon-13 (¹³C) NMR are routinely used to confirm the carbon-hydrogen framework of a molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the three aromatic protons and the methyl group protons, with chemical shifts and coupling constants characteristic of the substitution pattern. chegg.comchemicalbook.com Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule. chegg.comoc-praktikum.de

Nitrogen-15 (¹⁵N) and Oxygen-17 (¹⁷O) NMR are particularly powerful for probing the electronic environment of the nitroso and nitro functional groups. Aromatic C-nitroso compounds exhibit some of the largest known ¹⁵N chemical shift anisotropies reported in the literature, making ¹⁵N NMR extremely sensitive to changes in bonding and electronic structure. at.uaillinois.edu Solid-state ¹⁵N NMR studies on nitrosoarene complexes have shown isotropic chemical shifts ranging from 171 to 802 ppm. illinois.edu ¹⁷O NMR of C-nitrosoarenes also shows remarkable sensitivity, with chemical shift anisotropies that can exceed 2800 ppm. nih.gov These large chemical shift ranges make ¹⁵N and ¹⁷O NMR excellent probes for studying the electronic perturbations within the this compound molecule. nih.govnih.gov

Table 3: Typical NMR Chemical Shift Data for Nitroaromatic and Nitrosoaromatic Compounds

| Nucleus | Functional Group | Typical Chemical Shift Range (ppm) | Key Characteristics | Reference |

|---|---|---|---|---|

| ¹H | Aromatic (Ar-H) | 7.0 - 8.5 | Affected by electron-withdrawing nitro/nitroso groups. | chegg.comchemicalbook.com |

| ¹H | Methyl (Ar-CH₃) | 2.4 - 2.6 | Singlet peak. | chegg.comchemicalbook.com |

| ¹³C | Aromatic (C-NO₂) | 145 - 150 | Quaternary carbon signal. | oc-praktikum.de |

| ¹³C | Aromatic (C-NO) | ~152 | Deshielded due to electronegative groups. | - |

| ¹⁵N | Nitroso (Ar-NO) | 170 - 800+ | Very large chemical shift range and anisotropy. | illinois.edu |

| ¹⁷O | Nitroso (Ar-N=O) | Highly variable | Extremely large chemical shift anisotropy (>2800 ppm). | nih.gov |

Note: Specific shifts for this compound are not widely published; ranges are based on related compounds.

Solid-State NMR (SSNMR) is a vital technique for characterizing materials in their crystalline or amorphous solid forms, providing insights that are not accessible through solution-state NMR. preprints.org For a compound like this compound, which may exist as a monomer or dimer in the solid state, SSNMR can be used to investigate its molecular packing and conformation. rsc.org

Techniques such as Cross-Polarization Magic-Angle Spinning (CPMAS) enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N and average out anisotropic interactions to produce high-resolution spectra of solid samples. preprints.orgmdpi.com By analyzing the ¹³C and ¹⁵N chemical shifts in the solid state, it is possible to identify the presence of different crystalline polymorphs or to distinguish between monomeric and dimeric forms. illinois.edursc.org The dimerization of nitroso compounds involves the formation of an azoxy linkage, which would result in a significant change in the ¹⁵N NMR chemical shift compared to the monomeric nitroso group. researchgate.net Furthermore, SSNMR can probe intermolecular distances and dynamics, offering a detailed view of the crystal lattice and the conformational properties of the molecule within it. rsc.org

Advanced NMR Techniques for Monitoring Reaction Progress and Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the real-time monitoring of chemical reactions and the identification of transient intermediates. While specific in situ NMR studies monitoring the formation of this compound are not extensively detailed in the literature, the principles of the technique can be applied to understand its formation, typically from the reduction of 2,4-dinitrotoluene (DNT). dtic.milresearchgate.net

The conversion of one of the nitro groups of DNT into a nitroso group induces significant changes in the electronic environment of the molecule, which are readily detectable by NMR. In ¹H NMR spectroscopy, the transformation would be evidenced by shifts in the signals of the aromatic protons and the methyl group. The introduction of the nitroso group, with its distinct electronic properties compared to the nitro group, alters the shielding and deshielding effects on adjacent protons. cdnsciencepub.com

Interactive Table: Illustrative ¹H NMR Data for an Analogous Nitrosotoluene Compound

| Compound | Solvent | Protons | Chemical Shift (δ, ppm) |

| ortho-Nitrosotoluene | CDCl₃ | Ar-CH₃ (s, 3H) | 3.35 |

| Ar-H (m, 4H) | 6.3–7.6 | ||

| Data sourced from a study on ortho- and meta-nitrosotoluene derivatives. uchile.cl |

Advanced techniques such as two-dimensional NMR (e.g., COSY, HSQC) could further be employed to unambiguously assign proton and carbon signals, confirming the structure of intermediates like this compound in complex reaction mixtures. Furthermore, ¹⁵N NMR would be particularly informative for directly observing the chemical environment of the nitrogen atoms in both the nitro and the newly formed nitroso groups. dtic.mil

Electrochemical Methods for Redox Characterization

Electrochemical methods are fundamental in characterizing the redox behavior of nitro and nitrosoaromatic compounds. The reduction mechanism of these compounds is often complex and highly dependent on the experimental conditions, such as the pH of the medium and the nature of the solvent. uchile.clresearchgate.net

Studies on analogous compounds like ortho- and meta-nitrosotoluene reveal a detailed picture of the likely redox pathways for this compound. uchile.clresearchgate.net

In protic media (e.g., ethanol/water buffer), the electrochemical reduction is typically a well-defined, single-step process. It involves the transfer of two electrons and two protons to reduce the nitroso group directly to a hydroxylamine (B1172632) derivative (Ar-NHOH). researchgate.net

In aprotic or mixed media (e.g., DMF), the mechanism changes significantly. The reduction often proceeds in a stepwise manner, beginning with a quasi-reversible one-electron transfer to form a stable nitroso radical anion (Ar-NO•⁻). uchile.clresearchgate.net This intermediate can be isolated and characterized under these conditions before undergoing further reactions. The stability of this radical anion allows for more detailed kinetic and spectroscopic studies. researchgate.net

Cyclic Voltammetry (CV) and Scanning Electrochemical Microscopy (SECM) for Electron Transfer Kinetics

Cyclic Voltammetry (CV) and Scanning Electrochemical Microscopy (SECM) are premier techniques for investigating the kinetics of electron transfer reactions. researchgate.netnih.gov For nitrosoaromatic compounds, these methods have been used to dissect complex, pH-dependent reaction mechanisms. researchgate.net

A detailed study on nitrosoaromatic derivatives found that the reduction mechanism is strongly dependent on pH and can be described by different schemes: researchgate.net

ECCE Mechanism (pH < 8.5): An initial electron transfer (E) is followed by a chemical step (C), a second electron transfer (E), and a final chemical step (C). This typically involves protonation steps interspersed with electron transfers.

SECM offers advantages over conventional CV for studying these kinetics. Because SECM utilizes microelectrodes, it minimizes issues like uncompensated solution resistance (iR drop) and allows for the study of faster electron transfer processes. researchgate.netresearchgate.net The feedback mode in SECM is particularly sensitive and can be used for the accurate determination of homogeneous interaction constants and rapid kinetic parameters that may not be resolvable by CV alone. researchgate.net By comparing experimental voltammograms from both CV and SECM with digitally simulated results, a comprehensive and validated model of the electron transfer kinetics can be established. uchile.clresearchgate.net

Determination of Heterogeneous Electron Transfer Rate Constants

The heterogeneous electron transfer rate constant (k⁰ or kₛ) is a critical parameter that quantifies the kinetic facility of a redox reaction at an electrode surface. This constant can be determined from CV and SECM data, often with the aid of digital simulations. researchgate.netresearchgate.net

For nitrosoaromatic compounds, the value of k⁰ is highly dependent on the electrode material. A study found that the rate constant for the reduction of a nitrosophenyl derivative was significantly different on a mercury electrode compared to a glassy carbon electrode (GCE), demonstrating the profound influence of the electrode surface on the reaction kinetics. researchgate.net

In aprotic media, where the nitroso radical anion is formed, its subsequent decay kinetics can also be quantified. For ortho- and meta-nitrosotoluene, the radical anions were found to decay via a dimerization process, and the second-order rate constants (k₂) for this reaction were determined. researchgate.net

The following table presents research findings on rate constants for compounds analogous to this compound, as specific data for the target compound is not prevalent in the literature.

Interactive Table: Heterogeneous and Homogeneous Rate Constants for Analogous Nitrosoaromatic Compounds

| Compound | Method | Medium | Electrode | Rate Constant Type | Value (cm s⁻¹ for k⁰; M⁻¹s⁻¹ for k₂) | Reference |

| Nitrosophenyl derivative | CV / SECM | Aqueous-alcoholic | Hg | Heterogeneous (k⁰) | (3.4 ± 0.3) × 10⁻³ | researchgate.net |

| Nitrosophenyl derivative | CV / SECM | Aqueous-alcoholic | GCE | Heterogeneous (k⁰) | (7.0 ± 1.0) × 10⁻⁵ | researchgate.net |

| ortho-Nitrosotoluene | CV / EPR | Aprotic (DMF) | - | Dimerization (k₂) | 4100 ± 52 | researchgate.net |

| meta-Nitrosotoluene | CV / EPR | Aprotic (DMF) | - | Dimerization (k₂) | 2700 ± 28 | researchgate.net |

| This table showcases the significant impact of the electrode material on the heterogeneous rate constant and provides dimerization rates for related radical anions. |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. mdpi.comnih.gov A search of the crystallographic literature did not yield a specific structure for this compound. However, the crystal structures of closely related halogenated analogues, such as 2,6-diiodo-4-nitrotoluene and 2,6-dichloro-4-nitrotoluene, have been determined and offer valuable insights into the expected structural features. iucr.orgiucr.org

In these analogues, the benzene (B151609) ring is planar. The substituents, including the methyl group, halogen atoms, and the nitrogen atom of the nitro group, lie very close to the plane of the ring. iucr.orgiucr.org This suggests minimal steric hindrance between the ortho substituents and the methyl group. The nitro group itself is slightly twisted out of the plane of the benzene ring. iucr.org Based on these findings, this compound is also expected to have a largely planar structure, with the nitroso and nitro groups likely exhibiting a slight rotation relative to the aromatic ring. The solid-state packing would be influenced by weak intermolecular interactions, such as C—H···O hydrogen bonds. iucr.org

Interactive Table: Selected Crystallographic Data for Halogenated Analogues of this compound

| Parameter | 2,6-diiodo-4-nitrotoluene | 2,6-dichloro-4-nitrotoluene |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |

| Nitro Group Angle | - | 9.8 (3)° |

| Key Feature | Molecules linked via N—O···I contacts | Molecules linked by C—H···O and C—H···Cl hydrogen bonds |

| Data sourced from crystallographic studies of DINT iucr.org and DCNT iucr.org. The "Nitro Group Angle" refers to the inclination of the nitro group relative to the benzene ring. |

Synthetic Applications and Transformations Involving 2 Nitroso 4 Nitrotoluene Motifs

Role as Building Blocks in Organic Synthesis

Nitrosoaromatic compounds are recognized as valuable building blocks in organic chemistry, serving as precursors to a wide range of functionalized molecules. The dual functionality of 2-Nitroso-4-nitrotoluene offers pathways to various substituted aromatic compounds, including anilines, nitrobenzenes, and complex heterocyclic structures.

Precursors for Substituted Nitrobenzenes and Anilines

The nitroso group is at an intermediate oxidation state between an amine and a nitro group, which allows it to be a precursor to both functionalities through straightforward oxidation or reduction reactions.